![molecular formula C16H20N2O B7504393 N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide](/img/structure/B7504393.png)
N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TAK-715 belongs to the class of pyrrole carboxamide derivatives and has been found to exhibit a wide range of pharmacological activities.
Mechanism of Action
N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide exerts its pharmacological effects by inhibiting the activity of several kinases. The compound has been found to be a potent inhibitor of p38, JNK, and ERK1/2, which are involved in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis. This compound has also been found to inhibit the activity of IKKβ, which is involved in the regulation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide in lab experiments is its potent kinase inhibitory activity. This compound has been found to be a selective inhibitor of p38, JNK, ERK1/2, and IKKβ, which makes it a valuable tool for studying the role of these kinases in various cellular processes. However, this compound has a relatively short half-life, which limits its use in long-term experiments.
Future Directions
There are several potential future directions for N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide research. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been found to exhibit anti-cancer properties, and further research could explore its potential as a cancer therapeutic. Additionally, the development of this compound analogs with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide involves the reaction of 2-methylbenzylamine with 2-acetylpyrrole in the presence of a catalyst. The resulting product is then treated with trimethylaluminum and carbon dioxide to form the carboxamide derivative. The yield of the synthesis process is reported to be around 50%.
Scientific Research Applications
N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the activity of several kinases, including p38, JNK, and ERK1/2, which are involved in various cellular processes such as inflammation, cell proliferation, and apoptosis.
Properties
IUPAC Name |
N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-7-5-6-8-14(12)11-17(3)16(19)15-10-9-13(2)18(15)4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGVOPVQMCZTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=CC=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

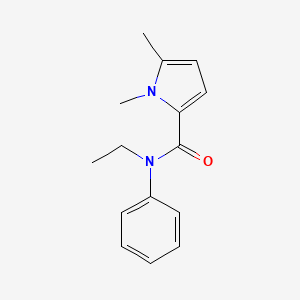
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B7504322.png)
![2-(2-Fluorophenyl)-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7504324.png)
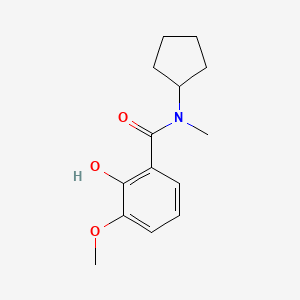

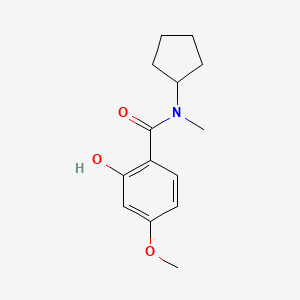
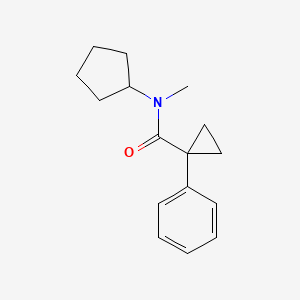
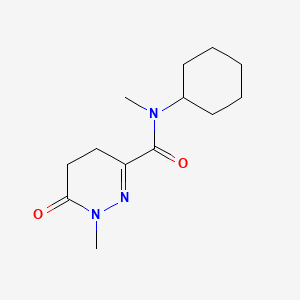

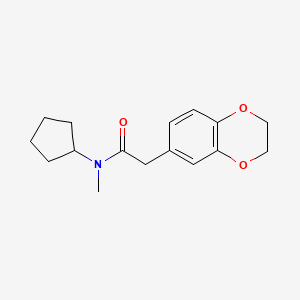


![2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7504396.png)
